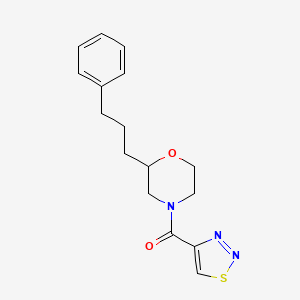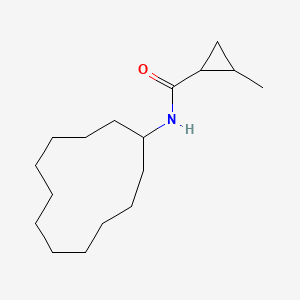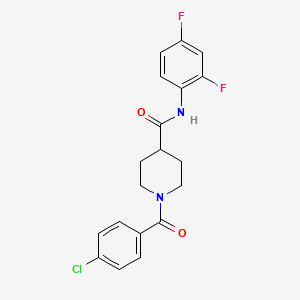
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine, also known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to other amphetamines such as MDMA (ecstasy) and MDA (sally). BDB was first synthesized in the 1990s, and since then, it has been used in scientific research to study its mechanism of action and its effects on the human body.
作用機序
The exact mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is not fully understood, but it is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is also believed to act as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a number of biochemical and physiological effects on the human body. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase heart rate, blood pressure, and body temperature. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
実験室実験の利点と制限
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has several advantages and limitations when used in lab experiments. One advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively easy to synthesize and can be obtained in high yields. Another advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a relatively low toxicity profile. However, one limitation is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine. One potential direction is to study the long-term effects of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine on the human body. Another potential direction is to study the potential therapeutic uses of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine for depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine and its effects on the brain and body.
合成法
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with butylamine. The synthesis of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively straightforward, and the compound can be obtained in high yields.
科学的研究の応用
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been used in scientific research to study its effects on the human body. Specifically, N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been studied for its potential use as a treatment for depression and anxiety disorders. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in regulating mood and emotions.
特性
IUPAC Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-3-5-11-19(12-6-4-2)13-18-20-14-16-9-7-8-10-17(16)15-21-18/h7-10,18H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZNKDOLGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)


![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)